(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML252 is a selective inhibitor of the potassium channel KCNQ2 (Kv7.2). It has shown significant potency with an IC50 value of 69 nM in patch clamp assays . This compound also inhibits various Cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP3A4, and CYP2D6 . ML252 is brain-penetrant and has been used extensively in scientific research to study the physiological roles of potassium channels .
Métodos De Preparación
The synthesis of ML252 involves several steps. The key intermediate is (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide . The synthetic route typically includes the following steps:
Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity (≥98%).
Análisis De Reacciones Químicas
ML252 undergoes several types of chemical reactions:
Oxidation: ML252 can be oxidized by Cytochrome P450 enzymes, leading to various metabolites.
Substitution: ML252 can participate in substitution reactions, particularly involving the amide and aromatic groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ML252 has a wide range of scientific research applications:
Mecanismo De Acción
ML252 exerts its effects by inhibiting the Kv7.2 potassium channel. It binds to a specific tryptophan residue in the pore of the channel, which is also targeted by other Kv7 activators like retigabine and ML213 . This binding prevents the channel from opening, thereby reducing potassium ion flow and increasing neuronal excitability . The compound also inhibits Cytochrome P450 enzymes, affecting drug metabolism .
Comparación Con Compuestos Similares
ML252 is compared with other potassium channel inhibitors such as linopirdine and XE991 . Unlike these inhibitors, ML252 has rapid inhibition and washout, and it binds to both open and closed states of the channel . Similar compounds include:
Linopirdine: A less selective inhibitor with slower washout.
XE991: Another potassium channel inhibitor with different binding kinetics.
Retigabine: A Kv7 activator that binds to the same tryptophan residue as ML252.
ML252’s unique binding properties and rapid action make it a valuable tool in potassium channel research.
Propiedades
Fórmula molecular |
C20H24N2O |
---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23)/t17-/m0/s1 |
Clave InChI |
FROGGFONBYACJB-KRWDZBQOSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.